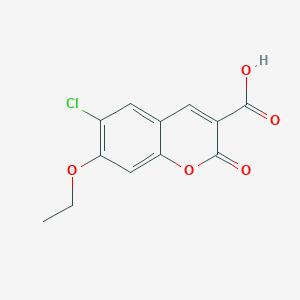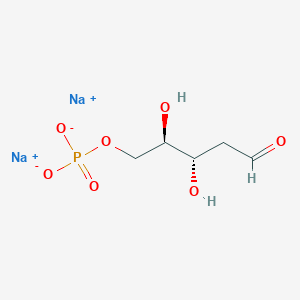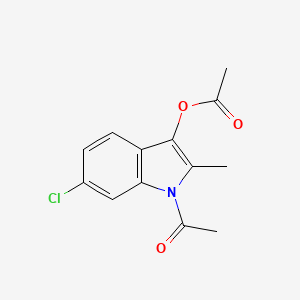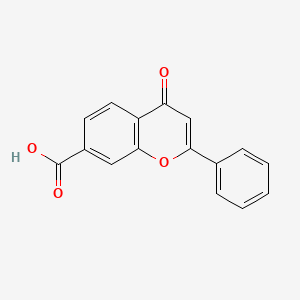
6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride is an organic compound with the molecular formula C7H6Cl2F3N3 and a molecular weight of 260.04 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method to synthesize 6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride involves the reaction of 6-aminomethylpyridine with trifluoroacetic anhydride, followed by treatment with hydrochloric acid . The reaction conditions typically include an inert atmosphere and room temperature to ensure the stability of the intermediate and final products.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the process is scaled up to meet the demand for research and industrial applications. The synthesis is carried out under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as an intermediate in drug development.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, optical materials, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or intermediate in various chemical reactions, facilitating the formation of desired products. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool in research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-carboximidamide hydrochloride
- 6-(Trifluoromethyl)picolinimidamide hydrochloride
Uniqueness
6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. These functional groups enhance its reactivity and make it suitable for a variety of applications in research and industry .
Propiedades
Número CAS |
1179362-56-1 |
|---|---|
Fórmula molecular |
C7H6Cl2F3N3 |
Peso molecular |
260.04 g/mol |
Nombre IUPAC |
6-chloro-3-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H5ClF3N3.ClH/c8-4-2-1-3(7(9,10)11)5(14-4)6(12)13;/h1-2H,(H3,12,13);1H |
Clave InChI |
ASHDINZLNHGICE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C(F)(F)F)C(=N)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)





![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)





![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)

